Cas no 1287206-25-0 (2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid)

2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
- SCHEMBL1666614
- EN300-1835796
- 1287206-25-0
-
- インチ: 1S/C9H8FNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)
- InChIKey: DOFYIGDDGPKSJN-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CN=C1C1CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 181.05390666g/mol
- どういたいしつりょう: 181.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835796-0.25g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1835796-10g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1835796-1.0g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1835796-10.0g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1835796-0.1g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1835796-0.5g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1835796-0.05g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1835796-2.5g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1835796-5.0g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1835796-1g |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
1287206-25-0 | 1g |
$842.0 | 2023-09-19 |
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1287206-25-0)
2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 1287206-25-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules featuring a cyclopropane ring conjugated with a pyridine moiety, both of which are known for their versatile biological activities. The presence of a fluorine atom at the 3-position of the pyridine ring introduces unique electronic and steric properties, making this molecule a promising candidate for drug discovery and development.
The cyclopropane core in this structure is particularly noteworthy due to its strained three-membered ring, which often enhances the binding affinity and metabolic stability of bioactive molecules. In contrast, the 3-fluoropyridin-2-yl substituent contributes to the compound's potential pharmacological effects by modulating receptor interactions and influencing metabolic pathways. The combination of these structural features has positioned this compound as an attractive scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the fluoropyridine moiety interacts favorably with target proteins, particularly those involved in inflammatory and infectious diseases. The cyclopropane ring, on the other hand, may contribute to enhanced membrane permeability, facilitating better oral bioavailability—a critical factor in drug formulation.
In the realm of medicinal chemistry, modifications to the fluoropyridin-2-yl group have been extensively explored to optimize pharmacokinetic and pharmacodynamic properties. For instance, variations in fluorine substitution patterns can significantly alter the compound's potency and selectivity. Such modifications are often guided by structure-activity relationship (SAR) studies, which help in identifying the most promising derivatives for further development.
The synthesis of 2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involves multi-step organic reactions, including cross-coupling techniques such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed to introduce the pyridine moiety onto the cyclopropane scaffold. The introduction of fluorine at the 3-position typically requires specialized synthetic methodologies to ensure high yield and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
Current research in medicinal biology highlights the potential applications of this compound in addressing various therapeutic challenges. For example, studies have demonstrated its inhibitory effects on enzymes implicated in cancer progression, such as kinases and proteases. Additionally, preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways.
The role of fluorinated heterocycles in drug development cannot be overstated. The electron-withdrawing nature of fluorine enhances binding interactions with biological targets, while its ability to influence metabolic stability provides a strategic advantage in prolonging drug efficacy. The fluoropyridin-2-ylcyclopropanecarboxylic acid derivative exemplifies these benefits, making it a valuable asset in pharmaceutical research.
In conclusion, 2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1287206-25-0) represents a cutting-edge compound with significant potential in medicinal chemistry. Its unique structural features, combined with promising preclinical findings, position it as a key candidate for further exploration in drug discovery programs targeting diverse diseases. As research continues to uncover new applications for fluorinated heterocycles, compounds like this one are poised to play a pivotal role in advancing therapeutic interventions.
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